Scientific Field: Organic Chemistry
Application Summary: 2,3,6,7,10,11-Hexahydroxytriphenylene is used in the electroorganic synthesis of its derivatives
Methods of Application: The compound is obtained via anodic treatment of catechol ketals and subsequent acidic hydrolysis. .
Results or Outcomes: The protocol is simple to perform and superior to other chemical or electrochemical methods. .
Scientific Field: Electronics and Optoelectronics
Application Summary: 2,3,6,7,10,11-Hexahydroxytriphenylene has a relatively lower band gap energy (Eg = 2.53 eV), which makes it suitable for electronic and optoelectronic applications.
Methods of Application: Not specified.
Results or Outcomes: Not specified.
Scientific Field: Supramolecular Chemistry
Application Summary: 2,3,6,7,10,11-Hexahydroxytriphenylene is an important starting material for supramolecular chemistry and covalent organic frameworks.
Scientific Field: Material Science
Application Summary: 2,3,6,7,10,11-Hexahydroxytriphenylene is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs).
Methods of Application: The compound is used as a linker to connect metal ions or clusters, forming a highly porous and conductive framework .
Results or Outcomes: The synthesized MOFs have shown high electrical conductivity and quick response in sensing applications.
Scientific Field: Thermoelectrics
Application Summary: Due to its electrical conductivity and porosity, 2,3,6,7,10,11-Hexahydroxytriphenylene is considered a promising candidate for thermoelectric applications.
Scientific Field: Energy Storage
Application Summary: A novel Ni-based MOF was synthesized by utilizing 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) as the linker, termed as Ni3(HHTP)2.
2,3,6,7,10,11-Hexahydroxytriphenylene is a polyhydroxy aromatic compound characterized by its six hydroxyl groups attached to a triphenylene core. Its chemical formula is C₁₈H₁₂O₆, and it has a molecular weight of 336.27 g/mol. The compound appears as a light gray to black powder or crystalline material, depending on its form and purity . Its structure is significant in the field of materials science due to its potential applications in various domains, including organic electronics and energy storage systems.
HHTP itself doesn't have a known biological mechanism of action. Its significance lies in its ability to form well-defined structures through self-assembly, which can then be used for various applications. For example, HHTP-based MOFs can be designed to capture specific molecules or act as catalysts for chemical reactions [].
The chemical reactivity of 2,3,6,7,10,11-hexahydroxytriphenylene is primarily influenced by its hydroxyl groups, which can participate in hydrogen bonding and coordination with metal ions. One notable reaction involves the formation of metal-organic frameworks (MOFs) when combined with transition metals like cobalt acetate. This reaction results in the synthesis of materials with unique electrochemical properties suitable for energy storage applications .
Research has indicated that 2,3,6,7,10,11-hexahydroxytriphenylene exhibits cytotoxic activity against certain cancer cell lines. Studies have shown variable levels of toxicity depending on concentration; for instance, a concentration of 10 µM displayed notable effects compared to higher concentrations used in other studies . The compound's biological properties are still under investigation to fully understand its mechanisms and potential therapeutic uses.
The synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene can be achieved through several methods:
2,3,6,7,10,11-Hexahydroxytriphenylene finds applications in various fields:
Interaction studies involving 2,3,6,7,10,11-hexahydroxytriphenylene focus on its coordination with various metal ions. These studies reveal that the compound can form stable complexes that exhibit enhanced electrochemical performance. For example, interactions with cobalt ions lead to the formation of layered structures that are beneficial for energy storage applications .
Several compounds share structural similarities with 2,3,6,7,10,11-hexahydroxytriphenylene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Hexahydroxybenzene | Aromatic Hydrocarbon | Contains six hydroxyl groups on a benzene ring; simpler structure than hexahydroxytriphenylene. |
Triphenylene | Polycyclic Aromatic Hydrocarbon | Lacks hydroxyl groups; primarily used in organic electronics. |
Tetrahydroxytriphenylene | Hydroxylated Triphenylene | Similar core structure but with four hydroxyl groups; different reactivity profile. |
The uniqueness of 2,3,6,7,10,11-hexahydroxytriphenylene lies in its specific arrangement of hydroxyl groups on the triphenylene framework. This arrangement enhances its solubility and reactivity compared to other similar compounds.
Irritant